molecular formula C13H13N B14652452 1,2,3,4-Tetrahydrobenzo[f]quinoline CAS No. 40174-35-4

1,2,3,4-Tetrahydrobenzo[f]quinoline

Cat. No.: B14652452
CAS No.: 40174-35-4
M. Wt: 183.25 g/mol
InChI Key: HRFUBWQYIAMTOD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[f]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a benzene ring and a quinoline ring, with the quinoline ring being partially saturated

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzo[f]quinoline can be synthesized through several methods, including the Fischer indole synthesis and the Friedländer synthesis. One common method involves the condensation of 1,2,3,4-tetrahydrobenzo[f]quinolin-4-one with aromatic aldehydes in an alkaline medium. The initial stage of the reaction forms a benzylidene derivative, which then isomerizes into a more stable benzyl derivative .

Another method involves the reaction of 1,2,3,4-tetrahydro-4-oxobenzo[f]quinoline with ammonia, leading to the formation of 4-aminobenzo[f]quinoline. By-products of this reaction include benzo[f]quinoline and this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Brønsted acids, and advanced techniques like microwave synthesis and photocatalytic synthesis, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system .

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[f]quinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrobenzo[g]quinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • Benzo[f]quinoline

Uniqueness

1,2,3,4-Tetrahydrobenzo[f]quinoline is unique due to its partially saturated quinoline ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

40174-35-4

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[f]quinoline

InChI

InChI=1S/C13H13N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8,14H,3,6,9H2

InChI Key

HRFUBWQYIAMTOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)NC1

Origin of Product

United States

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